Ostruthine
Overview
Description
Ostruthine, also known as Ostruthin or 6-Geranyl-7-hydroxycoumarin, is a chemical compound with the molecular formula C19H22O3 . Its molecular weight is 298.38 . It is a colorless substance .
Molecular Structure Analysis
The molecular structure of Ostruthine consists of carbon ©, hydrogen (H), and oxygen (O) atoms . The InChI representation of Ostruthine is InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+
. The exact arrangement of these atoms and the bonds between them determine the properties and reactivity of the molecule.
Physical And Chemical Properties Analysis
Ostruthine has a density of 1.1±0.1 g/cm^3, a boiling point of 485.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 77.9±3.0 kJ/mol and a flash point of 200.2±21.5 °C . These properties can influence how Ostruthine behaves under different conditions and how it interacts with other substances.
Scientific Research Applications
Morphological and Phytochemical Variability Study
Ostruthin, primarily found in the roots of Peucedanum ostruthium, exhibits significant bioactive properties. Research on twelve accessions of P. ostruthium from the Swiss alpine region revealed that below-ground plant parts harvested in fall yielded the highest ostruthin concentration. This variability is crucial for developing high-yield cultivars, indicating ostruthin's potential in agricultural and botanical research for medicinal purposes (McCardell et al., 2016).
Antimycobacterial Properties
Ostruthin has been isolated as a compound with pronounced in vitro activity against several species of rapidly growing mycobacteria, including Mycobacterium abscesus and M. smegmatis. Its minimum inhibitory concentrations (MIC) are comparable to those of established antimycobacterial drugs, highlighting ostruthin's potential as a natural antimycobacterial agent (Schinkovitz et al., 2003).
Anti-Amyloidogenic Activity
Ostruthin, among other compounds from Peucedanum ostruthium, has been studied for its ability to prevent Aβ1-42 peptide aggregation and neurotoxicity in a neuronal human cell line. This research suggests ostruthin's potential role in developing therapeutic approaches for Alzheimer's disease prevention, therapy, and diagnosis, highlighting its significance in neuropharmacological research (Palmioli et al., 2019).
Neuropsychiatric Applications
A study identified ostruthin as a modulator of the TREK-1 potassium channel, showing potential anxiolytic and antidepressive effects. This unique mechanism suggests ostruthin's utility in exploring new treatments for anxiety and depression, diverging from traditional drug therapies (Joseph et al., 2018).
Neuroregeneration Research
Ostruthin, along with (-)-bornyl ferulate, was found to induce neurite-like structures in rat PC12 cells, suggesting potential applications in neuroregenerative medicine. This discovery underscores ostruthin's potential in studies aimed at treating neurodegenerative diseases or injuries (Qi et al., 1999).
Safety And Hazards
Ostruthine is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling Ostruthine . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill or leak .
properties
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMTJJPUABOQJ-VGOFMYFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318569 | |
Record name | Ostruthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ostruthin | |
CAS RN |
148-83-4 | |
Record name | Ostruthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ostruthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ostruthin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ostruthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSTRUTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3RR9BOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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